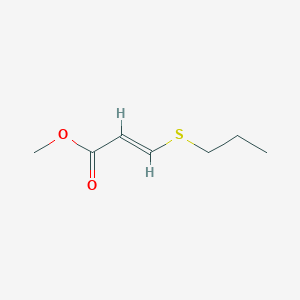![molecular formula C8H7NO3 B2806240 6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one CAS No. 1231749-32-8](/img/structure/B2806240.png)
6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one
概要
説明
6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one is an organic compound with the molecular formula C8H7NO3 It belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-methylphenol with carbonyl compounds such as phosgene or triphosgene. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis.
化学反応の分析
Types of Reactions
6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The oxazole ring can be reduced to form a dihydrobenzoxazole derivative.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-4-methylbenzo[d]oxazol-2(3H)-one.
Reduction: Formation of 6-hydroxy-4-methyl-2,3-dihydrobenzo[d]oxazole.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s hydroxyl group can form hydrogen bonds with target proteins, while the oxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence cellular pathways.
類似化合物との比較
Similar Compounds
6-hydroxy-2-methylbenzo[d]oxazole: Similar structure but with a different substitution pattern.
5-hydroxy-2-methylbenzo[d]oxazole: Another isomer with the hydroxyl group in a different position.
2-hydroxy-4-methylbenzo[d]oxazole: Similar compound with the hydroxyl and methyl groups swapped.
Uniqueness
6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the hydroxyl and methyl groups can affect the compound’s ability to interact with molecular targets, making it a valuable compound for various applications.
特性
IUPAC Name |
6-hydroxy-4-methyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-4-2-5(10)3-6-7(4)9-8(11)12-6/h2-3,10H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXUVHMQHBSTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1,3-Benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-{2-[(benzenesulfonyl)imino]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2806163.png)
![2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2806164.png)


![2-Chloro-N-[(5,5-difluoro-6-oxopiperidin-2-yl)methyl]acetamide](/img/structure/B2806169.png)

![7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one](/img/structure/B2806171.png)

![methyl 10-(4-ethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2806177.png)

![6-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2806179.png)
